molecular formula C20H21N3O3S B12274737 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B12274737
M. Wt: 383.5 g/mol
InChI Key: FPBCJMAFYIHBPS-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a sulfonamide group, along with a pyrazole moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the sulfonamide group. The pyrazole moiety is then attached through a series of coupling reactions. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the benzofuran and pyrazole moieties contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A simple aromatic compound with a hydroxyl group, used in fragrances and as a precursor in organic synthesis.

    p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group, enhancing its reactivity.

    4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various bioactive compounds.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, sulfonamide group, and pyrazole moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler aromatic compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C20H21N3O3S/c1-23-14-18(13-21-23)16-4-2-15(3-5-16)8-10-22-27(24,25)19-6-7-20-17(12-19)9-11-26-20/h2-7,12-14,22H,8-11H2,1H3

InChI Key

FPBCJMAFYIHBPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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